molecular formula C16H28O B6285120 3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol CAS No. 125284-10-8

3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol

Cat. No. B6285120
CAS RN: 125284-10-8
M. Wt: 236.4
InChI Key:
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Description

3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol is a chemical compound with the CAS Number: 125284-10-8 . It has a molecular weight of 236.4 . The IUPAC name for this compound is (2E,6E)-3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol .


Molecular Structure Analysis

The InChI code for 3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol is 1S/C16H28O/c1-13(2)7-6-8-14(3)9-10-15(4)16(5)11-12-17/h7,9,11,15,17H,6,8,10,12H2,1-5H3/b14-9+,16-11+ . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

The molecular weight of 3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol is 236.4 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., were not found in the sources I accessed.

Future Directions

The future directions of research on 3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol are not explicitly mentioned in the sources I found. Given its classification as a sesquiterpenoid , it could be of interest in various fields such as medicinal chemistry, natural product synthesis, and biochemistry.

properties

{ "Design of the Synthesis Pathway": "The synthesis of 3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "2-methyl-1,3-butadiene", "2-methyl-3-buten-2-ol", "methylmagnesium bromide", "1,3-dibromo-2,2-dimethylpropane", "sodium borohydride", "acetic acid", "sodium hydroxide", "sulfuric acid", "sodium sulfate", "magnesium sulfate", "anhydrous magnesium sulfate", "ethanol", "diethyl ether", "hexane", "water" ], "Reaction": [ "Step 1: Synthesis of 3,7-dimethyl-1,3,6-octatriene-5-yne from 2-methyl-1,3-butadiene and 2-methyl-3-buten-2-ol using methylmagnesium bromide as a catalyst.", "Step 2: Conversion of 3,7-dimethyl-1,3,6-octatriene-5-yne to 3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol through a series of reactions.", "Step 2.1: Bromination of 3,7-dimethyl-1,3,6-octatriene-5-yne using 1,3-dibromo-2,2-dimethylpropane and sulfuric acid.", "Step 2.2: Reduction of the resulting dibromide using sodium borohydride in ethanol.", "Step 2.3: Dehydrobromination of the resulting diol using sodium hydroxide in water.", "Step 2.4: Acidification of the resulting alkene using acetic acid.", "Step 2.5: Purification of the resulting alcohol using a series of solvents including diethyl ether, hexane, and anhydrous magnesium sulfate." ] }

CAS RN

125284-10-8

Product Name

3,4,7,11-tetramethyldodeca-2,6,10-trien-1-ol

Molecular Formula

C16H28O

Molecular Weight

236.4

Purity

95

Origin of Product

United States

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